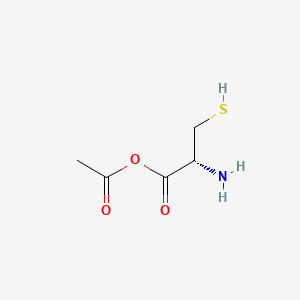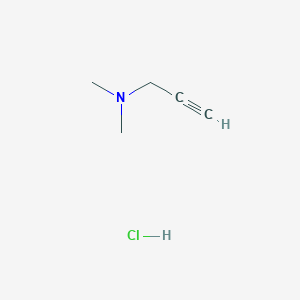
Phosphonic acid, ethyl-, monoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ethyl-, monoethyl ester is an organophosphorus compound with the chemical formula C4H11O3P. It is a derivative of phosphonic acid where one of the hydrogen atoms is replaced by an ethyl group and the other by an ethoxy group. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonic acid, ethyl-, monoethyl ester can be synthesized through several methods. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester. Another method is the catalytic cross-coupling reaction, which involves the coupling of a phosphonate ester with an organic halide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of phosphonic acid esters often involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol. This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, ethyl-, monoethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .
Applications De Recherche Scientifique
Phosphonic acid, ethyl-, monoethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and as a chelating agent in various industrial processes
Mécanisme D'action
The mechanism by which phosphonic acid, ethyl-, monoethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This interaction can disrupt various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Phosphonic acid, methyl-, monoethyl ester
- Phosphonic acid, ethyl-, diethyl ester
- Phosphonic acid, methyl-, diethyl ester
Comparison: Phosphonic acid, ethyl-, monoethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for specific applications .
Propriétés
| 7305-61-5 | |
Formule moléculaire |
C4H11O3P |
Poids moléculaire |
138.10 g/mol |
Nom IUPAC |
ethoxy(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |
Clé InChI |
YJCXKNNURGCXFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)


